5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a methoxycyclohexyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an orthoester or a carboxylic acid derivative to form the oxadiazole ring. The methoxycyclohexyl group can be introduced through a substitution reaction using methoxycyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxycyclohexyl group may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxycyclohexyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Methylcyclohexyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Ethoxycyclohexyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to its analogs.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-(3-methoxycyclohexyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H15N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h6-7H,2-5H2,1H3,(H2,10,12) |
InChI Key |
YBXHBTNUZDKOFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)C2=NN=C(O2)N |
Origin of Product |
United States |
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